

An In-depth Technical Guide to M-PEG9-4-nitrophenyl carbonate

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Compound of Interest

Compound Name: *M-Peg9-4-nitrophenyl carbonate*

Cat. No.: *B15548628*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **M-PEG9-4-nitrophenyl carbonate**, a key reagent in the field of bioconjugation. The document details its physicochemical properties, mechanism of action, and a generalized experimental protocol for its application in the PEGylation of proteins and peptides.

Core Compound Data

M-PEG9-4-nitrophenyl carbonate is a methoxy-terminated polyethylene glycol (PEG) derivative activated with a 4-nitrophenyl carbonate group. This activation renders the terminal end of the PEG chain highly reactive towards primary amine groups, such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides. The PEG9 designation indicates that the polymer chain consists of nine ethylene glycol repeating units.

Property	Value
Molecular Formula	C ₂₄ H ₃₉ NO ₁₃
Molecular Weight	549.6 g/mol
CAS Number	1186428-41-0

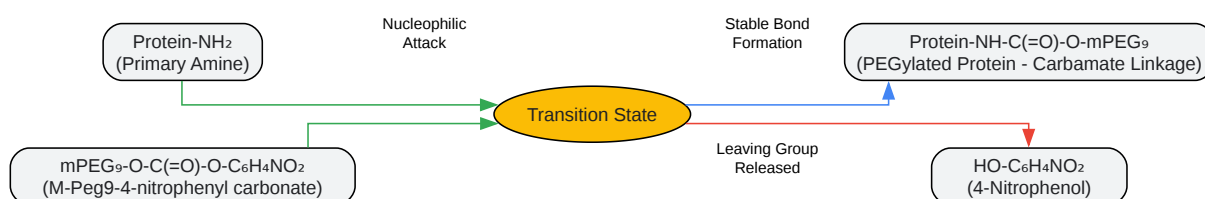
Physical & Chemical Properties

Purity	Typically $\geq 95\%$
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions	-20°C , desiccated and protected from light

Mechanism of Action: Amine PEGylation

The primary application of **M-PEG9-4-nitrophenyl carbonate** is the covalent attachment of the PEG chain to biological molecules, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins and peptides by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.

The reaction proceeds via a nucleophilic substitution mechanism where a primary amine on the target molecule attacks the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate group. This results in the formation of a stable carbamate linkage and the release of 4-nitrophenol as a byproduct. The reaction is typically carried out under mild alkaline conditions (pH 7-10) to ensure the amine nucleophile is deprotonated and thus more reactive.



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Mechanism of **M-Peg9-4-nitrophenyl carbonate** reaction with a primary amine.

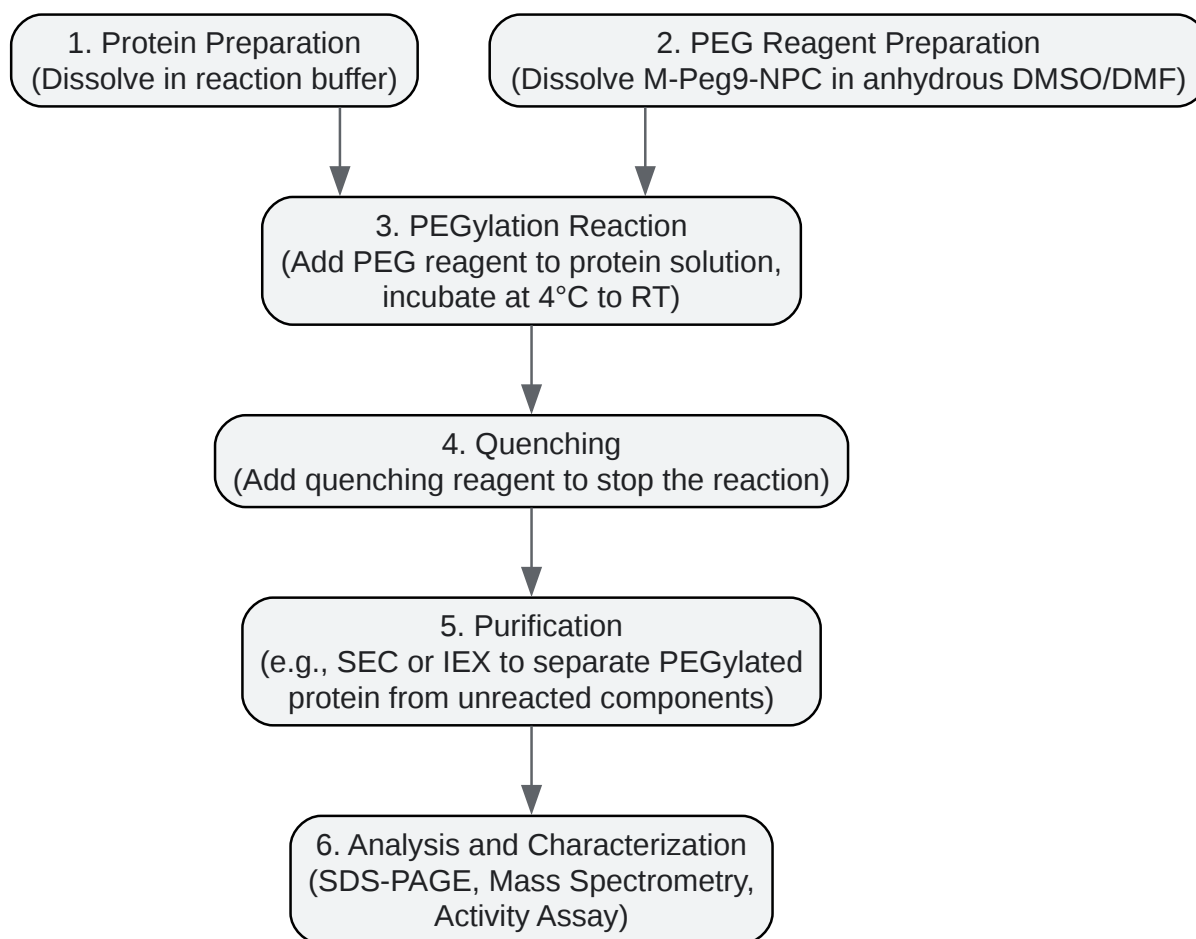
Experimental Protocol: A Generalized Approach to Protein PEGylation

The following is a generalized protocol for the PEGylation of a protein using **M-PEG9-4-nitrophenyl carbonate**. The optimal conditions, including stoichiometry, pH, and reaction time, should be determined empirically for each specific protein.

Materials and Reagents

- Protein of interest
- **M-PEG9-4-nitrophenyl carbonate**
- Reaction Buffer: e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
- Quenching Reagent: e.g., 1 M Tris-HCl or glycine, pH 8.0
- Anhydrous DMSO or DMF for preparing the PEG reagent stock solution
- Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns and buffers
- Analytical instruments: SDS-PAGE, UV-Vis spectrophotometer, and/or mass spectrometer

Experimental Workflow



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A generalized workflow for protein PEGylation.

Step-by-Step Procedure

- **Protein Preparation:** Dissolve the protein of interest in the chosen reaction buffer to a final concentration that is suitable for the reaction scale and subsequent purification. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
- **PEG Reagent Preparation:** Immediately before use, dissolve the **M-PEG9-4-nitrophenyl carbonate** in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution. The use of an organic solvent helps to prevent hydrolysis of the reactive 4-nitrophenyl carbonate group.

- **PEGylation Reaction:** Add the desired molar excess of the **M-PEG9-4-nitrophenyl carbonate** stock solution to the protein solution. The reaction can be performed at room temperature or 4°C with gentle stirring. The reaction time can vary from 30 minutes to several hours and should be optimized for the specific protein.
- **Quenching the Reaction:** To terminate the reaction, add a quenching reagent containing a high concentration of primary amines, such as Tris or glycine. This will react with any remaining unreacted **M-PEG9-4-nitrophenyl carbonate**.
- **Purification of the PEGylated Protein:** The PEGylated protein conjugate can be purified from unreacted protein, excess PEG reagent, and reaction byproducts using chromatographic techniques.
 - **Size-Exclusion Chromatography (SEC)** is effective for separating the higher molecular weight PEGylated protein from the smaller unreacted PEG reagent and 4-nitrophenol.
 - **Ion-Exchange Chromatography (IEX)** can be used to separate PEGylated protein from the unreacted native protein, as the addition of the neutral PEG chain can alter the overall charge of the protein.
- **Analysis and Characterization:** The purified PEGylated protein should be analyzed to confirm the extent of PEGylation.
 - **SDS-PAGE:** A shift in the apparent molecular weight on the gel will indicate successful PEGylation.
 - **Mass Spectrometry:** Provides a precise measurement of the molecular weight, allowing for the determination of the number of attached PEG chains.
 - **Activity Assays:** It is crucial to perform a biological activity assay to ensure that the PEGylation process has not compromised the function of the protein.

Conclusion

M-PEG9-4-nitrophenyl carbonate is a valuable tool for the PEGylation of proteins and peptides, offering a straightforward method for improving their pharmacokinetic and pharmacodynamic properties. The information and protocols provided in this guide serve as a

starting point for researchers and drug development professionals to effectively utilize this reagent in their work. Optimization of the reaction conditions for each specific application is essential for achieving the desired degree of PEGylation while maintaining the biological activity of the molecule.

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